Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)
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Overview
Description
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) is a complex organometallic compound It features a ruthenium center coordinated with dichloro ligands, a phenylthioethyl group, a morpholineethanamine moiety, and tricyclohexylphosphine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. Specific solvents and temperatures are chosen based on the reactivity of the ligands and the stability of the intermediate complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and reactivity.
Reduction: Reduction reactions can change the oxidation state of ruthenium, affecting the compound’s properties.
Substitution: Ligands can be substituted with other groups, modifying the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce derivatives with different ligands.
Scientific Research Applications
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s potential biological activity is explored for its interactions with biomolecules and its effects on cellular processes.
Medicine: Research investigates its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Its catalytic properties are utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can interact with various substrates, facilitating chemical transformations. In biological systems, it may bind to DNA or proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(p-cymene)ruthenium(II) dimer
- Tris(triphenylphosphine)ruthenium(II) chloride
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
Uniqueness
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) is unique due to its specific ligand arrangement, which imparts distinct reactivity and selectivity in catalytic and biological applications. The combination of phenylthioethyl, morpholineethanamine, and tricyclohexylphosphine ligands provides a versatile platform for various chemical transformations and potential therapeutic uses.
Properties
Molecular Formula |
C32H55Cl2N2OPRuS |
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Molecular Weight |
718.8 g/mol |
IUPAC Name |
dichlororuthenium;2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C14H22N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16;;;/h16-18H,1-15H2;1-5,15H,6-13H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
YHMTZAGKFFQEKX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1COCCN1CCNCCSC2=CC=CC=C2.Cl[Ru]Cl |
Origin of Product |
United States |
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